Saccharin
Overview
Description
Mechanism of Action
Target of Action
Saccharin, a non-nutritive artificial sweetener, primarily targets the sweet taste receptors (STR) in the human body . It also interacts with Carbonic anhydrase 3, a protein in humans .
Mode of Action
This compound interacts with its targets, the sweet taste receptors, and triggers the activation of the phospholipase C (PLC) signaling cascade . This leads to calcium influx and the vesicular exocytosis of insulin . The interaction with Carbonic anhydrase 3 is inhibitory .
Biochemical Pathways
This compound’s interaction with sweet taste receptors activates the PLC signaling cascade, leading to calcium influx and insulin secretion . This suggests that this compound may have a role in glucose metabolism and insulin regulation.
Pharmacokinetics
Factors that affect renal excretion, such as protein binding, glomerular filtration rate (GFR), and tubular secretion, are important in determining this compound clearance . .
Result of Action
The activation of the PLC signaling cascade by this compound leads to calcium influx and the vesicular exocytosis of insulin . This suggests that this compound may have a role in glucose metabolism and insulin regulation. In addition, this compound has been shown to have antiproliferative effects on certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the concentration of sodium ions, urinary pH, and other factors can influence the cellular response to this compound . Additionally, lifestyle factors such as diet and alcohol consumption can potentially influence the effects of this compound .
Biochemical Analysis
Biochemical Properties
Saccharin is a sulphonamide derivative of toluene, existing as acid this compound, sodium this compound, and calcium this compound . It interacts with various enzymes, proteins, and other biomolecules in the body, affecting metabolic functions in a time and dose-dependent manner .
Cellular Effects
This compound influences cell function by affecting various cellular processes. For instance, it has been observed to increase oxidative stress in both healthy and diabetic type 2 patients . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves multiple biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has high hydrolytic, thermal, and photo stability . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with bladder tumors in male rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions
Saccharin can be synthesized through several methods, but the most common industrial route involves the oxidation of o-toluenesulfonamide. The process typically includes the following steps :
Sulfonation: o-Toluenesulfonamide is sulfonated to form o-sulfobenzoic acid.
Oxidation: The o-sulfobenzoic acid is then oxidized to form o-sulfobenzoic acid anhydride.
Cyclization: The anhydride undergoes cyclization to form this compound.
Another method involves the reaction of anthranilic acid with nitrous acid, followed by sulfur dioxide and ammonia treatment .
Industrial Production Methods
Industrial production of this compound often involves the sulfonation of toluene, followed by chlorination and subsequent reactions to form this compound. This method is preferred due to its cost-effectiveness and relatively high yield .
Chemical Reactions Analysis
Types of Reactions
Saccharin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-N-sulfonic acid.
Reduction: Reduction of this compound can yield this compound-N-oxide.
Substitution: This compound can undergo substitution reactions to form derivatives such as N-halo this compound and N-acyl this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products
Oxidation: this compound-N-sulfonic acid
Reduction: this compound-N-oxide
Substitution: N-halo this compound, N-acyl this compound
Scientific Research Applications
Saccharin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Aspartame: Another artificial sweetener, approximately 200 times sweeter than sucrose.
Sucralose: A chlorinated derivative of sucrose, about 600 times sweeter than sucrose.
Cyclamate: An artificial sweetener, about 30-50 times sweeter than sucrose.
Uniqueness
Saccharin is unique due to its stability under heat and acidic conditions, making it suitable for use in a variety of food products. Unlike aspartame, which can degrade over time, this compound remains stable and retains its sweetness . Additionally, this compound does not contribute to caloric intake, making it a popular choice for individuals managing their weight or blood sugar levels .
Properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021251 | |
Record name | Saccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992), White solid; [CAMEO], Solid | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Saccharin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17165 | |
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Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 100 mg/mL at 75 °F (NTP, 1992), 1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/., FREELY SOL IN WATER. /AMMONIUM SALT/, Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol, Slightly soluble in deuterated dimethylsulfoxide, 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether, Soluble in amyl acetate, ethyl acetate, For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page., 4 mg/mL at 25 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.828 (NTP, 1992) - Less dense than water; will float, 0.828 g/cu cm at 25 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
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Vapor Pressure |
0.00000064 [mmHg] | |
Record name | Saccharin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17165 | |
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Mechanism of Action |
...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. | |
Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
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Impurities |
o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ | |
Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic crystals, Needles from acetone; prisms from alcohol; leaflets from water, White, crystalline powder, White crystals | |
CAS No. |
81-07-2 | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Saccharin | |
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Record name | Saccharin [NF] | |
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Record name | Saccharin | |
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Record name | saccharin | |
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Record name | saccharin | |
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Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide | |
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Record name | Saccharin | |
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Record name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
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Record name | SACCHARIN | |
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Record name | SACCHARIN | |
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Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |
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Melting Point |
444 °F (decomposes) (NTP, 1992), 228 °C decomposes, 224 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
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Record name | SACCHARIN | |
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Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does saccharin elicit its sweet taste?
A1: this compound interacts with sweet taste receptors (STRs), specifically a heterodimer composed of T1R2 and T1R3 proteins, located on the tongue. [] This interaction triggers a signaling cascade that ultimately leads to the perception of sweetness. []
Q2: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C7H5NO3S, and its molecular weight is 183.18 g/mol. []
Q3: What spectroscopic techniques are used to characterize this compound?
A4: Several spectroscopic methods are employed to characterize this compound, including infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule, particularly the carbonyl (C=O) and sulfonyl (SO2) groups. [] Additionally, techniques like X-ray photoelectron spectroscopy (XPS) can be used to identify the presence of this compound and its degradation products in complex matrices like electroplated films. []
Q4: How does this compound affect the properties of electrodeposited metals?
A4: The provided research articles do not focus on the catalytic properties of this compound.
A4: The provided research articles do not extensively cover computational studies or QSAR modeling of this compound.
Q5: How stable is this compound under various conditions?
A9: this compound is a highly stable compound, resistant to heat and degradation under various conditions. [] This stability contributes to its long shelf life and suitability for use in a wide range of food and beverage products.
Q6: How is this compound metabolized in the body?
A11: this compound is poorly metabolized in the body and is primarily excreted unchanged in the urine. [] This characteristic contributes to its lack of caloric value, making it a popular sugar substitute for individuals managing weight or blood sugar levels.
Q7: Has this compound demonstrated any therapeutic potential beyond its use as a sweetener?
A7: The provided research articles do not primarily focus on resistance mechanisms related to this compound.
Q8: What are the known toxicological effects of this compound in animal studies?
A8: The provided research articles do not primarily focus on drug delivery strategies for this compound.
A8: The provided research articles do not extensively cover biomarkers related to this compound.
Q9: What analytical methods are used to quantify this compound in food products?
A14: Various analytical techniques are employed to quantify this compound in food products. One commonly used method is high-performance liquid chromatography (HPLC), which separates and quantifies this compound based on its physicochemical properties. [] Other methods include titrimetric analysis and spectrophotometry. []
Q10: Can this compound be determined in complex matrices?
A15: Yes, this compound can be determined in complex matrices, such as electroplated films, using techniques like secondary ion mass spectrometry (SIMS) and XPS. [] These methods provide valuable insights into the chemical composition and potential degradation products of this compound within these materials.
Q11: Does this compound pose any environmental risks?
A16: While this compound is considered safe for human consumption at approved levels, there are concerns regarding its potential environmental impact. Studies have shown that this compound can be released into the environment through wastewater treatment plant effluent and potentially contaminate groundwater. [] Research also suggests that this compound can persist in the environment and might have adverse effects on aquatic organisms. [] These findings highlight the need for responsible manufacturing, use, and disposal practices to minimize this compound's environmental footprint.
A11: The provided research articles do not extensively cover the dissolution and solubility of this compound.
A11: The provided research articles touch upon the analytical techniques for this compound analysis but do not delve into specific method validation details.
A11: The provided research articles do not extensively cover quality control and assurance for this compound.
A11: The provided research articles do not extensively cover the immunogenicity of this compound.
A11: The provided research articles do not extensively cover drug-transporter interactions of this compound.
A11: The provided research articles do not extensively cover drug-metabolizing enzyme interactions of this compound.
A11: The provided research articles do not extensively cover the biocompatibility and biodegradability of this compound.
Q12: What are some alternatives to this compound as artificial sweeteners?
A17: Several alternatives to this compound exist in the market, each with a unique sweetness profile and potential health effects. Some common alternatives include aspartame, cyclamate, sucralose, and steviol glycosides (derived from the Stevia plant). [, ] The choice of sweetener often depends on individual preferences, dietary needs, and intended applications in food and beverage formulations.
A12: The provided research articles do not extensively cover the recycling and waste management of this compound.
A25: The provided research articles highlight various experimental techniques and methodologies used to study this compound, including animal models, behavioral assays, analytical chemistry techniques, and cell culture systems. [, , , , , , , , , , ] These methods continue to be valuable tools for advancing our understanding of this compound's properties, safety, and potential applications.
Q13: What is the history of this compound's discovery and use?
A18: this compound was discovered accidentally in 1879 by Constantin Fahlberg while working in Ira Remsen's laboratory at Johns Hopkins University. [] Initially marketed as a tabletop sweetener in the late 19th century, this compound gained significant popularity during sugar shortages, particularly during World War I and II. [, ] Despite controversies surrounding its safety in the 1970s, this compound remains a widely used artificial sweetener globally, owing to its intense sweetness, cost-effectiveness, and stability. [, ]
A26: The provided research articles highlight this compound's interdisciplinary nature, encompassing fields like chemistry, food science, toxicology, pharmacology, and microbiology. [, , , , , , , , , , , , , , , , ] This diverse range of research underscores the importance of collaborative efforts in unraveling the complex interplay between this compound, human health, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.